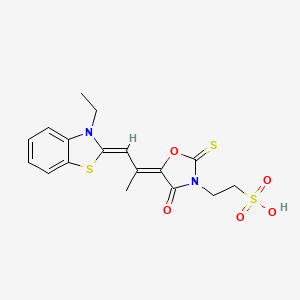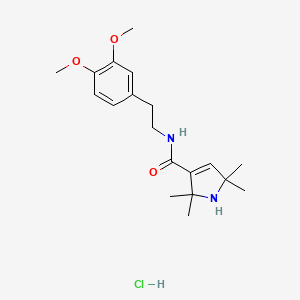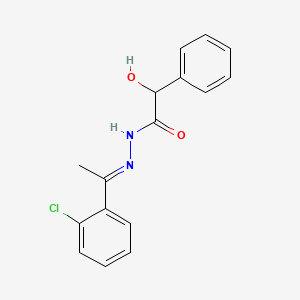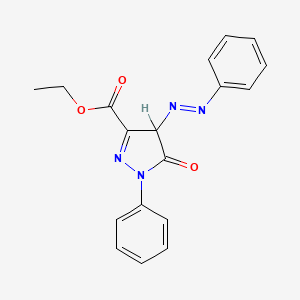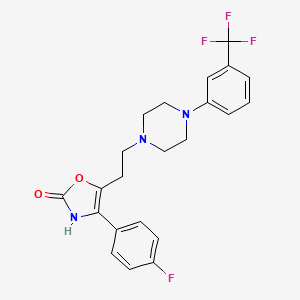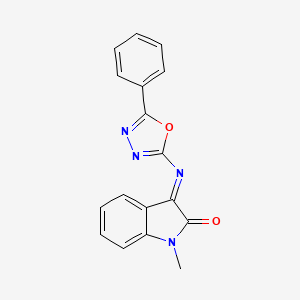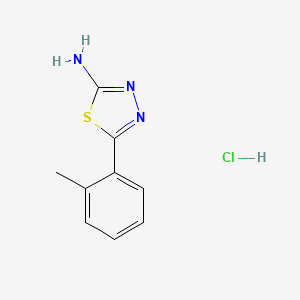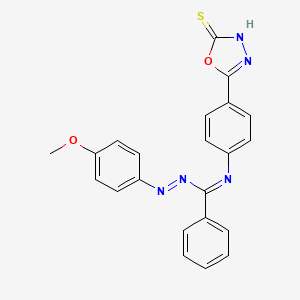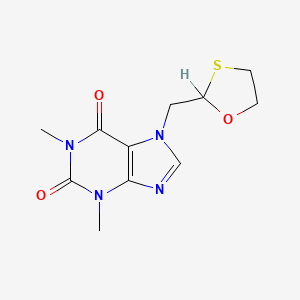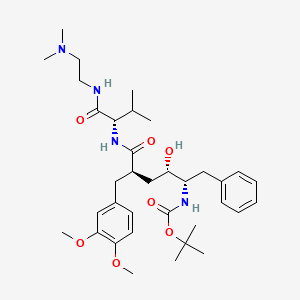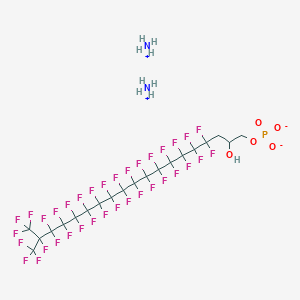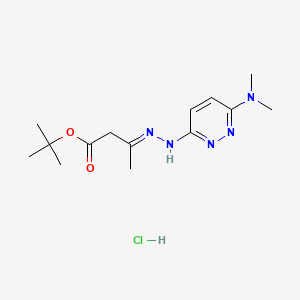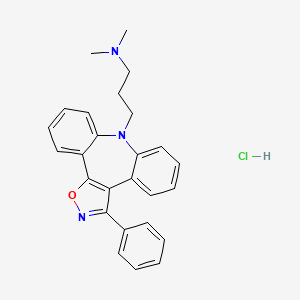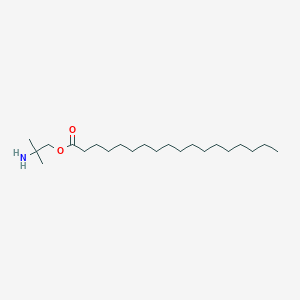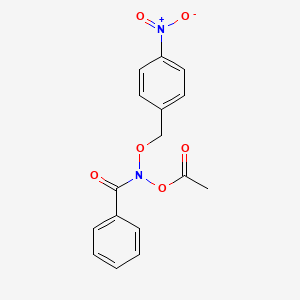
Benzamide, N-(acetyloxy)-N-((4-nitrophenyl)methoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(acetyloxy)-N-((4-nitrophenyl)methoxy)- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(acetyloxy)-N-((4-nitrophenyl)methoxy)- typically involves the acylation of benzamide with acetic anhydride in the presence of a base, followed by the introduction of the 4-nitrophenylmethoxy group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(acetyloxy)-N-((4-nitrophenyl)methoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound, known for its use in pharmaceuticals.
N-(4-nitrophenyl)benzamide: A related compound with similar structural features.
Acetoxybenzamide: Another derivative with an acetyloxy group.
Uniqueness
Benzamide, N-(acetyloxy)-N-((4-nitrophenyl)methoxy)- is unique due to the presence of both the acetyloxy and 4-nitrophenylmethoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
139259-98-6 |
|---|---|
Fórmula molecular |
C16H14N2O6 |
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
[benzoyl-[(4-nitrophenyl)methoxy]amino] acetate |
InChI |
InChI=1S/C16H14N2O6/c1-12(19)24-18(16(20)14-5-3-2-4-6-14)23-11-13-7-9-15(10-8-13)17(21)22/h2-10H,11H2,1H3 |
Clave InChI |
BIPFSLROIPYVDR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


